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Phenylalanyl-glycyl-leucyl-

methioninamide

CAS No.: 51165-03-8

Cat. No.: B13752845 Get Quote

Comparative Profiling: FGLM-NH2 vs. Full-
Length Substance P
Executive Summary
In the investigation of Tachykinin signaling, the distinction between full-length Substance P (SP)

and its C-terminal tetrapeptide fragment, FGLM-NH2 (SP

), represents a classic study in affinity versus efficacy.

Substance P (SP

) is the endogenous, high-affinity full agonist for the Neurokinin-1 receptor (NK1R). It utilizes a
"two-domain" binding mode where the N-terminus anchors the peptide for high-affinity capture,
and the C-terminus inserts into the transmembrane bundle to trigger receptor activation.

FGLM-NH2 represents the minimal "message" sequence required for receptor activation.

However, lacking the N-terminal "address" sequence, it exhibits significantly reduced binding

affinity (micromolar range) and potency compared to the parent peptide. While it retains the

ability to induce conformational changes in the receptor (efficacy), its rapid dissociation rates

and poor receptor occupancy make it functionally weak in isolation, often requiring synergistic

partners (e.g., IGF-1) or high concentrations to elicit physiological responses.
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Verdict: Use Substance P for standard receptor characterization, signaling assays, and high-

potency applications. Use FGLM-NH2 only when studying the minimal structural requirements

for activation, C-terminal specific metabolic pathways, or specific synergistic wound-healing

models where full-length SP is contraindicated due to neurogenic inflammation.

Molecular & Physicochemical Profile
Feature Substance P (Full Length) FGLM-NH2 (Tetrapeptide)

Sequence
Arg-Pro-Lys-Pro-Gln-Gln-Phe-

Phe-Gly-Leu-Met-NH
Phe-Gly-Leu-Met-NH

Length 11 Amino Acids 4 Amino Acids

Molecular Weight 1347.6 g/mol ~466.6 g/mol

Key Domain
Bipartite: N-term (Affinity) + C-

term (Activity)

Monopartite: C-term (Activity

only)

Charge (pH 7.4)
Highly Positive (+3 net charge

due to Arg/Lys)
Neutral/Hydrophobic

Solubility High (Water/Saline)
Moderate (Hydrophobic

character increases)

Binding Affinity & Functional Potency[1][2][3]
The critical divergence lies in the Two-Site Binding Model of the NK1 receptor. The N-terminus

of SP interacts with the extracellular loops (ECL2) and N-terminus of the NK1R, acting as a "zip

code" that increases local concentration and residence time. FGLM-NH2 lacks this anchor.
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Metric
Substance P (SP

)

FGLM-NH2 (SP

)

Biological
Implication

Binding Affinity (

)
0.1 – 1.0 nM

> 10,000 nM (10

M)

FGLM-NH2 cannot

effectively displace

radiolabeled SP at

physiological

concentrations.

Potency (

)

1 – 10 nM (GPI

Contraction)

> 10

M (Weak/No Effect)

FGLM-NH2 requires

1000x-10,000x higher

concentration to elicit

similar Gq activation.

Receptor Selectivity
High Selectivity for

NK1R

Low Selectivity

(Promiscuous)

Short hydrophobic C-

termini can cross-

react with NK2/NK3

receptors at high

concentrations.

Signaling Bias
Balanced Agonist (Gq

+ Gs)
Gq-Biased (Putative)

Loss of N-terminus

often decouples cAMP

(Gs) signaling,

preserving Calcium

(Gq) flux only at high

doses.

Expert Insight: In standard Guinea Pig Ileum (GPI) assays, FGLM-NH2 is often classified as

"inactive" because the concentrations required to induce contraction exceed the standard assay

window. However, in sensitive corneal epithelial migration assays, FGLM-NH2 shows activity

when combined with IGF-1, suggesting a mechanism dependent on synergistic signaling rather

than direct high-affinity NK1R occupancy.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13752845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanistic Visualization: The "Address &
Message" Hypothesis
The following diagram illustrates why FGLM-NH2 fails to bind tightly despite containing the

activation core.
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Figure 1: The "Address and Message" concept. SP utilizes its N-terminus to anchor to

extracellular loops (Address), allowing the C-terminus to insert efficiently (Message). FGLM-

NH2 lacks the anchor, leading to rapid dissociation and low potency.
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To validate the differences described above, the following self-validating protocols are

recommended.

Experiment A: Competitive Radioligand Binding
(Affinity)
Objective: Determine the

of FGLM-NH2 relative to SP.

Preparation: Use CHO-K1 cells stably expressing human NK1R. Prepare membranes by

homogenization and centrifugation (40,000 x g).

Tracer: Use

-Substance P (0.5 nM final concentration).

Competitors:

Control: Unlabeled Substance P (

M to

M).

Test: FGLM-NH2 (

M to

M). Note the higher concentration range.

Incubation: 60 minutes at 25°C in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl

, 0.02% BSA). Critical: Include peptidase inhibitors (Phosphoramidon, Captopril) to prevent
degradation of FGLM-NH2.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

Analysis: Plot % Specific Binding vs. Log[Concentration].
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Expected Result: SP will show a sigmoidal displacement curve with

nM. FGLM-NH2 will likely show a partial displacement or a right-shifted curve with

.

Experiment B: Intracellular Calcium Mobilization
(Potency)
Objective: Assess functional activation of Gq signaling.

Loading: Load NK1R-expressing cells with Fluo-4 AM (calcium indicator) for 30 mins.

Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.

Injection: Inject agonists:

Substance P (10 nM final).

FGLM-NH2 (10

M final).

Readout: Monitor peak fluorescence change (

).

Validation: Pre-treat a subset of wells with Aprepitant (NK1 antagonist, 100 nM). If FGLM-

NH2 signal is real, it must be blocked by Aprepitant.

Signaling Pathway Comparison
Substance P activates multiple G-protein pathways. Short C-terminal fragments often exhibit

"biased agonism," preferentially activating Gq (Calcium) over Gs (cAMP).
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Figure 2: Signaling Divergence. SP robustly activates both Gq and Gs pathways. FGLM-NH2,

due to low residence time, struggles to stabilize the conformation required for Gs coupling,

often resulting in a Gq-predominant profile at high concentrations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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